4-Cyanocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

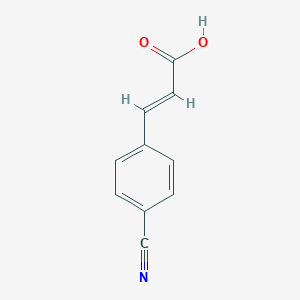

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVZQKYCNGNRBV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277921 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-94-7, 18664-39-6 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18664-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Solubility Profile of 4-Cyanocinnamic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Cyanocinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this molecule is crucial for applications ranging from reaction chemistry and purification to formulation development. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Core Physicochemical Properties of this compound

This compound, with the chemical formula C₁₀H₇NO₂, is a crystalline solid.[1][2] Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol [1][2] |

| CAS Number | 18664-39-6[1] |

| Appearance | White to cream crystalline powder[1] |

| Melting Point | 245-248 °C[1] |

| pKa (Predicted) | 4.13 ± 0.10[1] |

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, it is generally described as being soluble in polar organic solvents.

To provide a valuable point of reference for researchers, the following table presents solubility data for the closely related parent compound, trans-Cinnamic acid . This information can serve as a useful estimation for the solubility behavior of this compound, although empirical determination is always recommended for precise applications. Cinnamic acid is described as being slightly soluble in water and freely soluble in many organic solvents.[3]

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 20 | 43.5 |

| Ethanol | 20 | 38.7 |

| Acetone | 20 | 50.8 |

| Ethyl Acetate | 20 | 28.9 |

| Chloroform | 20 | 5.8 |

| Benzene | 20 | 5.3 |

| Carbon Tetrachloride | 20 | 1.1 |

| n-Hexane | 20 | 0.2 |

Note: This data is for trans-Cinnamic acid and is intended to be a reference for estimating the solubility of this compound.

For a structurally similar compound, α-Cyano-4-hydroxycinnamic acid , some quantitative solubility data is available:

-

Methanol: Soluble at 50 mg/mL.[4]

-

DMSO and Dimethylformamide: Approximately 30 mg/mL.[5]

-

Acetonitrile: Approximately 35 mg/mL.[6]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the reliable determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Selected organic solvent (analytical grade)

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant-temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or gravimetric analysis equipment)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.

-

-

Sampling:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles. The filtration step is critical to prevent artificially high solubility measurements.

-

-

Quantitative Analysis:

-

The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method. Two common methods are:

-

A. Gravimetric Analysis:

-

Accurately weigh a known volume of the filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

The solubility is calculated from the mass of the solid residue and the initial volume of the solution.

-

-

B. UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 4-Cyanocinnamic Acid: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Cyanocinnamic acid (CAS No. 18664-39-6), a derivative of cinnamic acid of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it presents established experimental protocols for its synthesis and purification and explores its biological role as a potential inhibitor of monocarboxylate transporters (MCTs), a critical pathway in cancer metabolism.

Core Chemical and Physical Properties

This compound, systematically named (E)-3-(4-cyanophenyl)prop-2-enoic acid, is a crystalline solid. The presence of the electron-withdrawing cyano group at the para position of the phenyl ring significantly influences its electronic properties and reactivity compared to the parent cinnamic acid.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(4-cyanophenyl)prop-2-enoic acid | N/A |

| CAS Number | 18664-39-6 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₇NO₂ | [1][6][7] |

| Molecular Weight | 173.17 g/mol | [1][6][7] |

| Appearance | White to cream crystalline powder | [10] |

| Melting Point | 245-248 °C | [2][4][10] |

| Boiling Point | 380.4 °C at 760 mmHg | [2][8][11] |

| Density | 1.26 g/cm³ | [2][8] |

| pKa (Predicted) | ~4.13 | [10] |

Note: The predicted pKa suggests that this compound is a slightly stronger acid than cinnamic acid (pKa ≈ 4.44)[12], which is consistent with the electron-withdrawing effect of the para-cyano group.

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Slightly soluble | The carboxylic acid group can form hydrogen bonds with water, but the aromatic ring and cyano group are hydrophobic. Solubility is expected to be pH-dependent, increasing at higher pH due to deprotonation of the carboxylic acid. |

| Ethanol | Soluble | The molecule can engage in hydrogen bonding and dipole-dipole interactions with ethanol. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving this compound. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent and is expected to readily dissolve this compound. |

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and structural elucidation.

¹H NMR Spectroscopy

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |

| H-α (vinylic) | ~6.6 | Doublet | ~16.0 |

| H-β (vinylic) | ~7.7 | Doublet | ~16.0 |

| H-2, H-6 (aromatic) | ~7.8 | Doublet | ~8.0 |

| H-3, H-5 (aromatic) | ~7.9 | Doublet | ~8.0 |

Note: The large coupling constant (~16.0 Hz) for the vinylic protons is characteristic of a trans-alkene configuration. Chemical shifts may vary slightly depending on the solvent used.[9]

¹³C NMR Spectroscopy

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-β (Vinylic) | ~145 |

| C-1 (Aromatic) | ~138 |

| C-3, C-5 (Aromatic) | ~133 |

| C-2, C-6 (Aromatic) | ~129 |

| C-α (Vinylic) | ~120 |

| CN (Nitrile) | ~118 |

| C-4 (Aromatic) | ~112 |

Note: The chemical shifts are approximate and can be influenced by the solvent.[9]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2230 | C≡N stretch | Nitrile |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[9]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common and effective method for the synthesis of this compound.

Workflow for the Synthesis of this compound

Caption: Knoevenagel condensation workflow for this compound synthesis.

Materials:

-

4-Cyanobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

-

Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

-

Dry the crystals under vacuum or in a drying oven at a moderate temperature.

Biological Activity: Inhibition of Monocarboxylate Transporters

Derivatives of cinnamic acid are recognized for their potential to inhibit monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[13][14][15][16] These transporters are crucial for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By inhibiting MCTs, compounds like this compound can lead to an intracellular accumulation of lactate, a decrease in intracellular pH, and a disruption of the cancer cell's metabolic machinery, ultimately hindering proliferation and survival.[17]

Signaling Pathway of MCT Inhibition

Caption: Inhibition of MCT1/4 by this compound disrupts lactate efflux.

The inhibition of MCTs by this compound and its analogs represents a promising strategy in anticancer drug development. By targeting the metabolic flexibility of tumor cells, these compounds have the potential to sensitize cancers to conventional therapies and inhibit tumor growth.

Crystal Structure

A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound (CAS 18664-39-6) at the time of this guide's compilation. Further crystallographic studies would be beneficial to fully characterize its solid-state properties.

Conclusion

This compound is a well-defined compound with distinct physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. The spectroscopic data provide a clear fingerprint for its identification. Of particular importance to the scientific and drug development community is its potential role as an inhibitor of monocarboxylate transporters, a key target in the development of novel cancer therapeutics. This technical guide serves as a foundational resource for researchers working with this promising molecule.

References

- 1. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Role of Lactate Transport during Glucose Metabolism in Cancer Development [artofhealingcancer.com]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound, CAS No. 18664-39-6 - iChemical [ichemical.com]

- 9. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 10. researchgate.net [researchgate.net]

- 11. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical and Functional Relevance of the Monocarboxylate Transporter Family in Disease Pathophysiology and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]

- 16. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 17. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of 4-Cyanocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential guidelines for the proper storage and handling of 4-Cyanocinnamic acid to ensure its chemical integrity and stability. The information herein is compiled from various safety and technical data sheets to provide a robust resource for laboratory and development settings.

Introduction

This compound (CAS No: 18664-39-6), a derivative of cinnamic acid, is a chemical compound used in various research and development applications. Its stability is paramount to ensure the reliability and reproducibility of experimental results. This document outlines the critical factors influencing its stability and provides clear recommendations for storage and handling.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions[1]. However, it is susceptible to degradation under certain environmental influences. Key factors that can affect its stability include:

-

Light: The compound may be altered by light, necessitating storage in light-protecting containers[2].

-

Temperature: Extremes of temperature and strong heating should be avoided to prevent decomposition[2][3].

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides should be avoided as these can lead to hazardous reactions[2][4].

In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be formed[2].

Storage and Handling Recommendations

To maintain the quality and shelf-life of this compound, the following storage and handling guidelines should be strictly adhered to.

The following table summarizes the key storage and stability data for this compound:

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Store in a cool place, with specific temperature ranges cited as 2-10 °C or 10-25 °C. | [2][5] |

| Light Sensitivity | Protect from light. | [2] |

| Moisture/Air Sensitivity | Store in a dry place with the container tightly closed. | [6] |

| Recommended Container | Glass is a suitable packaging material. | [2] |

| Incompatible Substances | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides. | [2][4] |

| Chemical Stability | Stable under recommended storage conditions. Avoid strong heating. | [1] |

| Hazardous Decomposition | Forms Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) upon combustion. | [2] |

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability from receipt to use.

Experimental Protocols: Stability Testing

Objective: To assess the stability of this compound under various environmental conditions over time.

Methodology: Long-Term and Accelerated Stability Study

-

Sample Preparation:

-

Procure a homogenous batch of this compound with a certificate of analysis.

-

Aliquot the material into multiple vials made of a suitable material (e.g., amber glass) to be used for each time point and condition.

-

Ensure each vial is sealed tightly to prevent exposure to air and moisture.

-

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage temperature (e.g., 2-8°C or 25°C/60% RH) and protected from light.

-

Accelerated: Store samples at elevated temperatures and humidity (e.g., 40°C/75% RH) to predict long-term stability.

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

-

Analytical Methods:

-

Appearance: Visually inspect the samples for any changes in color or physical state.

-

Purity and Degradation Products: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Mobile Phase: A suitable gradient of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid).

-

Column: A C18 reverse-phase column.

-

Detection: UV detection at a wavelength appropriate for this compound.

-

The method should be validated to separate the parent compound from any potential degradation products.

-

-

Assay: Determine the concentration of this compound at each time point using the validated HPLC method.

-

-

Data Analysis:

-

Plot the assay value and the concentration of degradation products over time for each storage condition.

-

Determine the shelf-life based on the time it takes for the assay value to drop below a specified limit (e.g., 95%) or for a specific degradation product to exceed its limit.

-

Conclusion

The chemical stability of this compound is well-maintained under controlled storage conditions. By adhering to the guidelines for temperature, light exposure, and prevention of contact with incompatible materials, researchers can ensure the integrity of the compound for its intended use. The implementation of a systematic handling workflow and, where necessary, conducting stability studies under a defined protocol will further guarantee the reliability of experimental outcomes.

References

The Role of 4-Cyanocinnamic Acid in Inhibiting Lactate Transport in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen. This metabolic shift results in the production and accumulation of large quantities of lactate, which is shuttled out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and support rapid proliferation. The inhibition of these transporters, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism and survival. 4-Cyanocinnamic acid (4-CIN), also known as α-cyano-4-hydroxycinnamic acid (CHC), is a classical inhibitor of MCTs and has been instrumental in elucidating the critical role of lactate transport in cancer. This technical guide provides an in-depth analysis of the function of 4-CIN in inhibiting lactate transport in cancer cells, detailing its mechanism of action, impact on cellular metabolism, and the experimental methodologies used for its characterization.

Introduction: The Warburg Effect and the Lactate Shuttle in Cancer

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, where glucose is converted to lactate even in the presence of ample oxygen.[1][2] This seemingly inefficient process provides cancer cells with several advantages, including the rapid production of ATP and the generation of metabolic intermediates necessary for biosynthesis.[2] However, the continuous high rate of glycolysis leads to the accumulation of lactic acid, which would cause cytotoxic intracellular acidification.

To counteract this, cancer cells upregulate the expression of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3][4] These transporters facilitate the efflux of lactate and protons out of the cell, maintaining a relatively alkaline intracellular pH (pHi) that is permissive for proliferation and survival, while contributing to the acidification of the tumor microenvironment.[3][5] This process, often referred to as the "lactate shuttle," is crucial for the metabolic symbiosis within a tumor, where glycolytic cancer cells can export lactate that is then taken up and utilized as an oxidative fuel by other cancer cells in more oxygenated regions (the "reverse Warburg effect").[4][6]

This compound (4-CIN/CHC): A Key Inhibitor of Lactate Transport

This compound is a small molecule inhibitor that targets monocarboxylate transporters.[7][8] While it is considered a non-specific inhibitor of MCTs, it has been widely used as a research tool to probe the consequences of blocking lactate transport in cancer cells.[9][10]

Mechanism of Action

4-CIN competitively inhibits the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane by binding to MCTs.[11] By blocking these transporters, 4-CIN prevents the efflux of lactate from glycolytic cancer cells, leading to its intracellular accumulation.[9] This disruption of the lactate shuttle has profound consequences for cancer cell metabolism and survival.

Impact of this compound on Cancer Cell Physiology

The inhibition of lactate transport by 4-CIN triggers a cascade of events that are detrimental to cancer cells:

-

Intracellular Acidification: The primary and most immediate effect of blocking lactate efflux is the accumulation of lactic acid within the cell, leading to a decrease in intracellular pH.[12] This acidification disrupts numerous cellular processes that are optimal at a neutral or slightly alkaline pH, including enzyme function and cell cycle progression.[5]

-

Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback loop, inhibiting key glycolytic enzymes such as phosphofructokinase and lactate dehydrogenase, thereby slowing down the rate of glycolysis itself.[13]

-

Disruption of Mitochondrial Metabolism: By inhibiting the transport of pyruvate, another key monocarboxylate, 4-CIN can also impact mitochondrial respiration.[14] Pyruvate is a critical fuel for the tricarboxylic acid (TCA) cycle, and its reduced entry into the mitochondria can impair oxidative phosphorylation.

-

Induction of Cell Death and Inhibition of Proliferation: The culmination of these metabolic insults, particularly intracellular acidification, can lead to the induction of apoptosis and a significant reduction in cancer cell proliferation.[6][12]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of 4-CIN on cancer cells.

Table 1: IC50 Values of this compound for Cell Proliferation

| Cancer Cell Line | Assay | IC50 (µM) | Reference |

| HeLa (Cervix Adenocarcinoma) | MTT | 42-166 | [6] |

| K562 (Myelogenous Leukemia) | MTT | 42-166 | [6] |

| Fem-x (Malignant Melanoma) | MTT | 42-166 | [6] |

| MCF-7 (Breast Cancer) | MTT | 42-166 | [6] |

| 4T1 (Murine Breast Cancer) | Cell Growth | 6160 ± 190 | [9] |

| WiDr (Colorectal Adenocarcinoma) | MTT | 1100-5300 | [14] |

| MDA-MB-231 (Breast Cancer) | MTT | 1100-5300 | [14] |

Table 2: Inhibition of Lactate Uptake by this compound

| Cancer Cell Line | IC50 (mM) | Reference |

| 4T1 (Murine Breast Cancer) | 7.57 ± 15.2 | [9] |

Table 3: Effect of this compound on Lactate Levels in 4T1 Breast Cancer Cells

| Treatment | Intracellular Lactate | Extracellular Lactate | Reference |

| Control | Baseline | Baseline | [9] |

| AZD3965 (50 nM) | Increased | Decreased | [9] |

| AZD3965 (250 nM) | Increased | Decreased | [9] |

Note: Data for a more specific MCT1 inhibitor, AZD3965, is included for comparison, as specific quantitative data for 4-CIN on lactate levels was limited in the search results.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[6][15][16]

Lactate Transport Assay

This assay measures the uptake of radiolabeled lactate into cancer cells to determine the inhibitory effect of this compound.

Protocol:

-

Seed cancer cells in a multi-well plate and grow to confluence.

-

Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES buffer) at a slightly acidic pH (e.g., pH 6.0) to mimic the tumor microenvironment and provide a proton gradient to drive uptake.

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).

-

Initiate lactate uptake by adding the transport buffer containing [14C]-L-lactate.

-

After a defined incubation time (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

The rate of lactate uptake is calculated and normalized to the protein content of the cells.[10]

Measurement of Intracellular pH

Intracellular pH can be measured using pH-sensitive fluorescent dyes, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

Protocol:

-

Culture cancer cells on glass coverslips or in a multi-well plate.

-

Load the cells with BCECF-AM by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.

-

After loading, wash the cells to remove extracellular dye.

-

Excite the cells at two different wavelengths (one pH-sensitive, ~490 nm, and one pH-insensitive, ~440 nm).

-

Measure the fluorescence emission at a single wavelength (~535 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH by comparing it to a calibration curve generated using buffers of known pH in the presence of a protonophore like nigericin.[8][17]

Metabolic Flux Analysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.

Protocol:

-

Seed cancer cells in a Seahorse XF cell culture microplate.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a CO2-free incubator.

-

Treat the cells with this compound.

-

Perform a "Mito Stress Test" or "Glyco Stress Test" by sequentially injecting pharmacological agents that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) or glycolysis (e.g., glucose, oligomycin, 2-deoxyglucose).

-

The Seahorse XF Analyzer measures the changes in OCR and ECAR in response to these injections, providing key parameters of metabolic function.[4][18][19]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Signaling Pathways

Caption: Mechanism of this compound action.

Experimental Workflow

Caption: Experimental workflow for studying 4-CIN effects.

Conclusion and Future Directions

This compound has been a cornerstone in understanding the reliance of cancer cells on lactate transport for their survival and proliferation. By inhibiting MCTs, 4-CIN effectively disrupts the metabolic homeostasis of cancer cells, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death. While 4-CIN itself has limited therapeutic potential due to its low potency and lack of specificity, it has paved the way for the development of more potent and specific MCT inhibitors that are currently under investigation as novel anti-cancer agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further explore the targeting of lactate metabolism as a therapeutic strategy in oncology. Future research should focus on elucidating the complex downstream signaling consequences of MCT inhibition and identifying biomarkers to predict which tumors will be most susceptible to this metabolic intervention.

References

- 1. medium.com [medium.com]

- 2. sketchviz.com [sketchviz.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of lactate calcium salt with 5-indanesulfonamide and α-cyano-4-hydroxycinnamic acid to enhance the antitumor effect on HCT116 cells via intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 13. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 16. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]

- 17. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Cyanocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-cyanocinnamic acid, a compound of significant interest in various fields, including drug development and materials science. This document details the theoretical underpinnings and practical application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—in the characterization of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule, particularly in conjugated systems like this compound. The absorption of UV-Vis radiation by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The extended conjugation involving the phenyl ring, the acrylic acid moiety, and the cyano group results in characteristic absorption bands in the UV region.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax | ~300 - 320 nm | Ethanol/Methanol |

Note: The exact absorption maximum (λmax) and molar absorptivity can be influenced by the solvent used for the measurement.[1]

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent such as ethanol or methanol. From this stock solution, prepare a series of dilutions to identify a concentration that yields an absorbance reading within the linear range of the spectrophotometer, which is typically between 0.1 and 1.0.[1]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly employed. The instrument consists of a light source (deuterium and tungsten lamps), a monochromator, a sample and reference cuvette holder, and a detector.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference to zero the baseline before measuring the sample. The resulting spectrum is a plot of absorbance versus wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals for the vinylic and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 (vinylic) | ~6.6 | Doublet | ~16.0 |

| H-7 (vinylic) | ~7.7 | Doublet | ~16.0 |

| H-3, H-5 (aromatic) | ~7.9 | Doublet | ~8.0 |

| H-2, H-6 (aromatic) | ~7.8 | Doublet | ~8.0 |

| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the this compound molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (Aromatic) | ~112 |

| C-N (Nitrile) | ~118 |

| C-8 (Vinylic) | ~123 |

| C-2, C-6 (Aromatic) | ~129 |

| C-3, C-5 (Aromatic) | ~133 |

| C-1 (Aromatic) | ~138 |

| C-7 (Vinylic) | ~143 |

| C=O (Carboxylic Acid) | ~167 |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1] If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) should be added.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 4: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | ~2500-3300 | Broad |

| C-H stretch (Aromatic/Vinylic) | ~3000-3100 | Medium |

| C≡N stretch (Nitrile) | ~2220-2230 | Strong |

| C=O stretch (Carboxylic Acid) | ~1680-1710 | Strong |

| C=C stretch (Alkene/Aromatic) | ~1600-1640 | Medium |

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.[1] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental optimization and data analysis may be required.

References

Methodological & Application

Preparation of a Saturated 4-Cyanocinnamic Acid (CHCA) MALDI Matrix Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of a saturated 4-Cyanocinnamic acid (α-Cyano-4-hydroxycinnamic acid, CHCA) matrix solution for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. CHCA is a widely used matrix for the analysis of peptides and proteins, typically under 10 kDa.[1][2] Proper matrix preparation is crucial for achieving high sensitivity, resolution, and reproducibility in MALDI-MS analysis.

Application Notes

This compound is an organic acid that strongly absorbs energy at the wavelength of nitrogen lasers (337 nm) commonly used in MALDI instruments.[1] It co-crystallizes with analytes, such as peptides and proteins, facilitating their desorption and ionization. The choice of solvent system for preparing the CHCA solution can significantly impact the crystal formation and, consequently, the quality of the mass spectra.

Commonly used solvents include acetonitrile (ACN), water, and trifluoroacetic acid (TFA). ACN is used to solubilize the CHCA, while water is also a component of the solvent system. TFA is added to improve the quality of the spectra by providing a source of protons to aid in the ionization of the analyte molecules. The ratio of these components can be adjusted to optimize for specific applications. For instance, higher concentrations of ACN can be used to increase the solubility of CHCA.[3]

Quantitative Data Summary

The following table summarizes various reported solvent compositions and concentrations for preparing CHCA MALDI matrix solutions. This allows for easy comparison of different methodologies.

| Solvent Composition | CHCA Concentration | Notes | Reference |

| 50% Acetonitrile, 50% Water, 0.1% TFA | Saturated | A common starting point for peptide analysis. | [3] |

| 70% Acetonitrile, 30% Water, 0.1% TFA | Saturated | Higher ACN concentration may improve solubility. | [3] |

| 50% Acetonitrile, 50% Water, 0.1% TFA | 4 mg/mL | An alternative to a saturated solution. | [4] |

| Acetonitrile | ~35 mg/mL | Solubility in pure acetonitrile. | [1] |

| Methanol | 50 mg/mL | Higher solubility than in acetonitrile. | [1] |

| Water | ~6 mg/mL | Limited solubility in pure water. | [1] |

| 50% Acetonitrile/Water with 0.1% TFA, then add Acetone | 4 mg/mL in 700 µL ACN/H₂O + 300 µL Acetone | Acetone is added to increase the solubility of the matrix. | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for preparing a saturated CHCA MALDI matrix solution.

Caption: A flowchart outlining the key steps for preparing a saturated this compound (CHCA) MALDI matrix solution.

Detailed Experimental Protocol: Saturated CHCA Solution

This protocol describes the preparation of a saturated CHCA solution using a common solvent mixture of acetonitrile, water, and trifluoroacetic acid.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and sterile tips

Procedure:

-

Prepare the Solvent Mixture:

-

In a clean container, prepare the desired volume of the solvent mixture. A common and effective mixture is 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid (v/v/v).[3]

-

For example, to prepare 1 mL of the solvent mixture, combine:

-

500 µL of acetonitrile

-

500 µL of ultrapure water

-

1 µL of trifluoroacetic acid

-

-

-

Prepare the Saturated CHCA Solution:

-

Place a small amount of CHCA (e.g., 10-25 mg) into a 1.5 mL microcentrifuge tube.[3] The exact amount is not critical as the goal is to create a saturated solution with excess solid.

-

Add 1 mL of the prepared solvent mixture to the microcentrifuge tube containing the CHCA.[3]

-

Vortex the tube vigorously for at least 1 minute to dissolve as much of the CHCA as possible.[3] The solution will appear cloudy due to the undissolved solid.

-

-

Isolate the Saturated Solution:

Storage:

-

It is recommended to prepare the CHCA matrix solution fresh for best results.[4]

-

If storage is necessary, the solution can be stored in a refrigerator at 2-8°C for a few days in a dark, sealed container to minimize solvent evaporation and degradation.[5] For longer-term storage, some protocols suggest storing at -20°C.[6] Aqueous solutions are generally not recommended for storage for more than one day.[6]

Application (Dried Droplet Method):

-

Mix Sample and Matrix: Mix the saturated CHCA matrix solution with your sample. The optimal ratio of matrix to sample may need to be determined empirically but a 1:1 ratio is a good starting point.

-

Spot onto MALDI Plate: Apply 0.5 to 1.0 µL of the mixture onto the MALDI sample plate.[3]

-

Co-crystallization: Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the matrix and the analyte.[3]

-

Analysis: The plate is now ready for analysis in the MALDI mass spectrometer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. store.bruker.com [store.bruker.com]

- 3. proteochem.com [proteochem.com]

- 4. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for MALDI Analysis of Phosphopeptides using 4-Cyanocinnamic Acid (CHCA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for the analysis of peptides and proteins, including post-translationally modified species such as phosphopeptides. The choice of matrix is critical for successful MALDI analysis. 4-cyanocinnamic acid (CHCA) is a widely used matrix for peptide analysis due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to form fine crystals. However, CHCA is considered a "hot" or high-energy matrix, which can pose challenges for the analysis of labile molecules like phosphopeptides, often leading to the neutral loss of the phosphate group.

These application notes provide detailed protocols for the use of CHCA in the MALDI analysis of phosphopeptides, including strategies to mitigate fragmentation and enhance signal intensity. We also present a quantitative comparison of CHCA with other matrices and the effect of additives.

Data Presentation

Table 1: Quantitative Comparison of MALDI Matrices for Phosphopeptide Analysis

| Matrix | Analyte | Key Findings | Reference |

| CHCA | Tryptic digest of β-casein (50 fmol) | Detected only two phosphopeptides with low average intensity and S/N ratio. | [1] |

| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Tryptic digest of β-casein (50 fmol) | Showed a substantial increase in sensitivity and peptide recovery compared to CHCA. | [1] |

| CHCA | Standard phosphopeptide mixture | Signals for phosphopeptides were weaker compared to ClCCA, especially after TiO₂ enrichment. | |

| 2,5-dihydroxybenzoic acid (DHB) | Tryptic digest of α-casein | Addition of phosphoric acid (PA) to DHB matrix significantly enhanced phosphopeptide ion signals. | [2] |

| CHCA with diammonium citrate (DAC) | Phosphorylated peptides from cell lysates | Addition of DAC to CHCA increased the sensitivity for distinguishing phosphorylated peptides from background noise. | [3][4] |

| CHCA and 3-hydroxypicolinic acid (3-HPA) binary matrix | Phosphopeptides | Significantly enhanced ion signals for phosphopeptides and decreased neutral loss of the phosphate group compared to CHCA alone. | [5] |

Experimental Protocols

Protocol 1: Standard CHCA Matrix Preparation

This protocol describes the preparation of a standard CHCA matrix solution.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare a stock solution of 50% ACN in water with 0.1% TFA.

-

Weigh out 10 mg of CHCA and place it in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of the 50% ACN/0.1% TFA solution to the CHCA.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA. A saturated solution is desired, so it is acceptable if not all of the CHCA dissolves.

-

Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved matrix.

-

Carefully pipette the supernatant into a fresh, clean microcentrifuge tube. This is your working CHCA matrix solution.

-

Store the matrix solution at 4°C for up to one week. For longer-term storage, it can be frozen at -20°C.

Protocol 2: CHCA Matrix with Diammonium Citrate (DAC) Additive

This protocol is designed to enhance the detection of phosphopeptides by suppressing matrix background noise.

Materials:

-

Standard CHCA matrix solution (from Protocol 1)

-

Diammonium citrate (DAC)

-

Ultrapure water

Procedure:

-

Prepare a 50 mM stock solution of DAC in ultrapure water.

-

Add the DAC stock solution to your standard CHCA matrix solution to a final concentration of 1-10 mM.

-

Vortex briefly to mix.

-

This modified matrix solution is now ready for use in sample preparation.

Protocol 3: Sample Preparation using the Dried-Droplet Method

This is the most common method for preparing samples for MALDI analysis.

Materials:

-

Phosphopeptide sample (desalted and, if necessary, enriched)

-

CHCA matrix solution (from Protocol 1 or 2)

-

MALDI target plate

-

Pipettor and tips (0.5-2 µL range)

Procedure:

-

Mix your phosphopeptide sample with the CHCA matrix solution. A typical starting ratio is 1:1 (v/v). The optimal ratio may need to be determined empirically.

-

Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the sample and matrix.

-

Once the spot is completely dry, it is ready for analysis in the MALDI mass spectrometer.

Visualizations

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer. The activity of this pathway is tightly regulated by a series of phosphorylation events.

Caption: The MAPK/ERK signaling pathway, a cascade of protein phosphorylation events.

Experimental Workflow: MALDI-MS Analysis of Phosphopeptides

The following diagram outlines the general workflow for analyzing phosphopeptides from a complex biological sample using MALDI-MS with a CHCA matrix.

Caption: General experimental workflow for MALDI-MS analysis of phosphopeptides.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of the addition of diammonium citrate to alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix for the detection of phosphorylated peptide in phosphorylation reactions using cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) Matrix in Negative Ion Mode Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide variety of biomolecules, including lipids. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used and effective matrix for the analysis of peptides and lipids in positive ion mode, its application for lipid analysis in negative ion mode presents challenges.[1][2] This document provides a detailed overview of the use of CHCA as a matrix for lipid analysis in negative ion mode, including protocols for matrix preparation and application, and a discussion of its limitations and potential alternatives.

Recent studies have explored derivatives of CHCA and other matrices that show enhanced performance for negative ion mode lipid analysis. For instance, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel negative ion matrix with superior sensitivity and reproducibility for various lipid classes.[3][4][5] While CHCA derivatives are generally more efficient as proton-donating matrices in positive ion mode, some have been investigated for negative polarity detection, though with a generally lower signal-to-noise ratio.[6][7]

Quantitative Data Summary

The performance of CHCA and its derivatives in mass spectrometry can be influenced by various factors, including the analyte type and the ionization mode. The following table summarizes key findings from comparative studies.

| Matrix | Ion Mode | Analyte | Key Findings | Reference |

| CHCA | Positive | Lipids | Excellent matrix for in situ analysis of lipids on tissue sections. | [1] |

| CHCA | Negative | Lipids | Signal is often suppressed by the formation of matrix clusters. | [8] |

| 9-Aminoacridine (9-AA) | Negative | Lipids | Leads to very good signal-to-noise ratio and contrast in ion images. | [1] |

| 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) | Negative | Lipids | Displays superior sensitivity and reproducibility compared to commonly employed matrices. | [3][4][5] |

| CHCA Derivatives (general) | Negative | Lipids | Generally lower signal-to-noise ratio compared to positive ion mode. | [6][7] |

Experimental Protocols

Protocol 1: CHCA Matrix Solution Preparation (Saturated Method)

This protocol describes the preparation of a saturated CHCA matrix solution, a common starting point for MALDI analysis.

Materials:

-

α-cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (ACN)

-

Proteomics-grade water

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare a solvent mixture of 50% acetonitrile and 50% proteomics-grade water with 0.1% TFA. Other solvent compositions, such as 70% acetonitrile, can also be used.[9]

-

Add 10-25 mg of CHCA to a 1.0 mL microcentrifuge tube.[9]

-

Add 1.0 mL of the solvent mixture to the tube.

-

Vortex the tube vigorously to dissolve the CHCA.[9]

-

If the CHCA is not fully soluble, centrifuge the tube to pellet the undissolved solid.[9]

-

Carefully transfer the supernatant, which is the saturated matrix solution, to a new clean tube.[9] The solution can be stored in a refrigerator for a few days.[10]

Protocol 2: Dried-Droplet Sample Deposition

This is a standard method for applying the matrix and analyte to the MALDI target plate.

Materials:

-

Prepared CHCA matrix solution

-

Lipid sample solution

-

MALDI target plate

-

Pipettor and tips

Procedure:

-

Mix the CHCA matrix solution with the lipid sample solution. A 1:1 (v/v) ratio is a common starting point, but this can be optimized.[11]

-

Pipette 0.2 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[9]

-

Allow the droplet to air-dry at room temperature, which allows for the co-crystallization of the matrix and sample.[9]

-

Once the spot is completely dry, the plate can be loaded into the mass spectrometer for analysis.

Protocol 3: Matrix Application for Tissue Imaging (Spraying)

For MALDI imaging mass spectrometry of lipids in tissue sections, automated spraying is a common method for matrix application.

Materials:

-

CHCA matrix solution (e.g., 5 mg/mL in 80:20 ACN:H₂O)[12]

-

Tissue section mounted on a MALDI target slide

-

Automated matrix sprayer (e.g., TM Sprayer)

Procedure:

-

Prepare the CHCA matrix solution at the desired concentration. A common concentration is 5 mg/mL in 80:20 ACN:H₂O.[12]

-

Mount the tissue section on a MALDI-compatible slide.

-

Place the slide in the automated sprayer.

-

Set the sprayer parameters. For example, a solvent flow rate of 0.05 mL/min, 16 passes, a velocity of 1350 mm/s, and a nozzle temperature of 60°C have been used.[12]

-

Initiate the spraying process to evenly coat the tissue section with the matrix.

-

Allow the matrix to dry completely before analysis.

Visualizations

References

- 1. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]

- 2. MALDI mass spectrometry imaging of lipids in positive ion mode with α -cyano-4-hydroxycinnamic acid and in negative ion mode with 9-aminoacridine as matrices – MS Imaging [ms-imaging.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteochem.com [proteochem.com]

- 10. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: On-Target Recrystallization of 4-Cyanocinnamic Acid for Mass Spectrometry Applications

Introduction

4-Cyanocinnamic acid is a crucial matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and small molecules. The quality of the MALDI mass spectrum is highly dependent on the co-crystallization of the analyte with the matrix on the target plate. Proper on-target recrystallization is essential for creating a homogenous crystalline surface, which leads to enhanced signal intensity, improved resolution, and better shot-to-shot reproducibility. This application note provides a detailed protocol for the on-target recrystallization of this compound using the widely adopted "dried droplet" method.

Data Presentation: Solvent Systems for Matrix Preparation

While specific quantitative solubility data for this compound is not extensively documented, the following table summarizes effective solvent systems and concentrations commonly used for the closely related and structurally similar MALDI matrix, α-cyano-4-hydroxycinnamic acid (CHCA). These systems are recommended as a starting point for the preparation of this compound solutions.

| Solvent System | Component Ratio (v/v/v) | Typical Concentration (mg/mL) | Notes |

| Acetonitrile / Water / TFA | 50:50:0.1 | 5 - 10 | A standard solvent system for peptides.[1] |

| Acetonitrile / Water / TFA | 80:20:0.1 | 5 | Higher organic content can aid in dissolving more hydrophobic analytes.[1] |

| Acetonitrile / Ethanol / Water / TFA | 84:13:3:0.1 | ~8 | A multi-component system that can produce fine crystals.[2] |

| Methanol | 100% | Saturated Solution | Suitable for some applications, though may dry too quickly. |

| Ethanol / Water | 70:30 | Saturated Solution | Often used for general recrystallization. |

Experimental Protocol: On-Target Recrystallization via the Dried Droplet Method

This protocol details the "dried droplet" method for the on-target co-crystallization of an analyte with this compound on a MALDI target plate.

Materials:

-

This compound

-

Analyte of interest

-

Acetonitrile (ACN), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Ultrapure water

-

MALDI target plate

-

Micropipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Matrix Solution Preparation:

-

Prepare a saturated or near-saturated solution of this compound (e.g., 5-10 mg/mL) in a suitable solvent system from the table above. A common choice is 50% acetonitrile in water with 0.1% TFA.[1]

-

Vortex the solution vigorously for at least 30 seconds to ensure thorough mixing.

-

Centrifuge the solution to pellet any undissolved matrix material. Use the supernatant for the following steps.

-

-

Analyte Solution Preparation:

-

Dissolve the analyte of interest in a solvent compatible with both the analyte and the matrix solution. Typically, a concentration of 1-10 µM in 0.1% TFA is suitable for peptides.

-

-

Analyte-Matrix Mixture Preparation:

-

In a microcentrifuge tube, mix the analyte solution and the matrix solution. The ratio can be varied, but a common starting point is 1:9 (v/v) of analyte to matrix solution. For less concentrated analytes, a 1:1 ratio may be more effective.

-

Gently vortex the mixture.

-

-

On-Target Deposition and Recrystallization:

-

Pipette 0.5 - 1.0 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature. Do not apply heat, as this can lead to the formation of irregular crystals.

-

As the solvent evaporates, the analyte and matrix will co-crystallize, forming a solid spot ready for analysis.

-

-

(Optional) On-Target Washing:

-

For samples containing salts or other impurities, a gentle on-target wash can be performed after the spot has completely dried.

-

Carefully place a small droplet (0.5 µL) of cold, ultrapure water or 0.1% TFA onto the crystallized spot for a few seconds.

-

Remove the wash droplet by gently touching the edge of the droplet with a pipette tip or by shaking it off. This step should be performed quickly to avoid dissolving the analyte-matrix crystals.

-

-

Analysis:

-

Insert the MALDI target plate into the mass spectrometer for analysis.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the on-target recrystallization protocol.

References

Application of 4-Cyanocinnamic Acid in Proteomics for Protein Identification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanocinnamic acid (CCA) and its derivatives are organic compounds crucial to the field of proteomics, primarily serving as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). This technique is a cornerstone for the identification and characterization of proteins and peptides. The matrix plays a pivotal role by co-crystallizing with the analyte (peptides from a protein digest) and absorbing the laser energy, which leads to a soft ionization of the analyte molecules. This process allows for the analysis of large biomolecules without significant fragmentation.

A notable advancement in this area is the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA), a rationally designed matrix that has demonstrated superior performance compared to the commonly used α-cyano-4-hydroxycinnamic acid (CHCA).[1][2] Cl-CCA offers significant improvements in sensitivity and peptide recovery, leading to more comprehensive protein identification.[1][3] This is particularly advantageous in proteomic analyses where samples may be limited. The enhanced performance of Cl-CCA is attributed to its ability to provide a more uniform response to peptides with varying basicity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in proteomics, with a focus on protein identification via MALDI-MS.

Key Advantages of 4-Chloro-α-cyanocinnamic Acid (Cl-CCA)

Recent studies have highlighted several advantages of using Cl-CCA as a MALDI matrix over the traditional CHCA matrix:

-

Increased Sensitivity: Cl-CCA has been shown to provide a substantial increase in sensitivity, with reports of up to a tenfold improvement for certain peptides.[4]

-

Enhanced Sequence Coverage: For protein digests, using Cl-CCA can lead to a significant increase in protein sequence coverage, allowing for more confident protein identification.[1][2] For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) in-solution digest, Cl-CCA increased the sequence coverage to 48%, compared to just 4% with CHCA.[1][3]

-

Reduced Bias: Cl-CCA exhibits less bias for arginine-containing peptides, leading to a more even representation of peptides in the mass spectrum.[4]

-

Improved Analysis of Labile Peptides: Due to its "cooler" nature, Cl-CCA results in less fragmentation of labile peptides, such as phosphopeptides, during the ionization process.[4][5]

-

Detection of Acidic and Neutral Peptides: The improved protonation reactivity of Cl-CCA allows for the detection of a greater number of acidic to neutral peptides, which are often suppressed when using CHCA.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed when using 4-chloro-α-cyanocinnamic acid (Cl-CCA) compared to α-cyano-4-hydroxycinnamic acid (CHCA).

| Protein Digest | Amount on Target | Matrix | Sequence Coverage (%) | Number of Identified Peptides | Reference |

| Bovine Serum Albumin (BSA) | 1 fmol (in-solution) | Cl-CCA | 48 | Not Specified | [1][3] |

| Bovine Serum Albumin (BSA) | 1 fmol (in-solution) | CHCA | 4 | Not Specified | [1][3] |

| Bovine Serum Albumin (BSA) | 25 fmol (in-gel) | Cl-CCA | Unambiguous Identification | Not Specified | [1][2][3] |

| Bovine Serum Albumin (BSA) | 25 fmol (in-gel) | CHCA | Ambiguous/No Identification | Not Specified | [1][2][3] |

| Protein Digest | Protease | Matrix | Superiority in Identified Peptides | Superiority in Sequence Coverage | Reference |

| Standard Proteins | Trypsin | Cl-CCA | Yes | Yes | [6][7] |

| Standard Proteins | Chymotrypsin | Cl-CCA | Yes | Yes | [6][7] |

| Standard Proteins | Pepsin | Cl-CCA | Yes | Yes | [6][7] |

Experimental Protocols

This section provides detailed protocols for the preparation of samples and the MALDI matrix for protein identification experiments.

Protocol 1: In-Solution Protein Digestion

This protocol describes the digestion of proteins in a solution, a common sample preparation step before MALDI-MS analysis.

Materials:

-

Protein sample

-

Ammonium bicarbonate (50 mM)

-

Trypsin solution (1 µg/µl)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the protein sample in 50 mM ammonium bicarbonate.

-

Add trypsin to the protein solution at a ratio of 1:50 (w/w) of trypsin to protein.

-

Incubate the mixture overnight at 37°C.

-

Stop the digestion by adding TFA to a final concentration of 0.1%.

-

The resulting peptide mixture is now ready for MALDI-MS analysis. For dilute samples, further dilution with 30% ACN/0.1% TFA may be required to achieve the desired final concentration.[1]